![molecular formula C22H23FN6O B2655336 1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea CAS No. 1396747-02-6](/img/structure/B2655336.png)
1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a small molecule inhibitor of several protein kinases, including platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), and fibroblast growth factor receptor (FGFR).
Wissenschaftliche Forschungsanwendungen
Phosphodiesterase 1 (PDE1) Inhibitors for Cognitive Impairment Treatment
A study highlighted the design, synthesis, and optimization of 3-aminopyrazolo[3,4-d]pyrimidinones, leading to the identification of a clinical candidate, ITI-214, for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. This compound showed picomolar inhibitory potency for PDE1 and excellent selectivity against other PDE families, demonstrating efficacy in vivo (Li et al., 2016).
Antipsoriasis Drug Candidate
Another study focused on the structural optimization of a lead compound to discover potent FMS-like tyrosine kinase 3 (FLT3) inhibitors. The compound, identified as 18b, showed significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis, without recurrence post-treatment, making it a potential drug candidate for psoriasis treatment (Li et al., 2016).
Supramolecular Chemistry and Dimerization
Research into the dimerization of ureidopyrimidones via quadruple hydrogen bonding revealed their potential as building blocks in supramolecular chemistry. The study provided insights into the structural preorganization facilitating dimerization, with implications for the design of supramolecular architectures (Beijer et al., 1998).
CCR1 Antagonist for Inflammation and Cancer
A potent nonpeptide CCR1 antagonist, synthesized for PET imaging, demonstrated potential for studying inflammatory diseases and cancer. The synthesis involved a module-assisted two-step one-pot procedure, highlighting the compound's relevance in medical research (Mäding et al., 2006).
Central Nervous System Agents
The synthesis and pharmacological screening of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas identified compounds with anxiolytic activity and muscle-relaxant properties. This research points to the potential of these compounds in treating CNS disorders (Rasmussen et al., 1978).
Eigenschaften
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O/c1-16-19(23)8-5-9-20(16)27-22(30)26-17-14-24-21(25-15-17)29-12-10-28(11-13-29)18-6-3-2-4-7-18/h2-9,14-15H,10-13H2,1H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJWJYMJRQCKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.